Valproyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

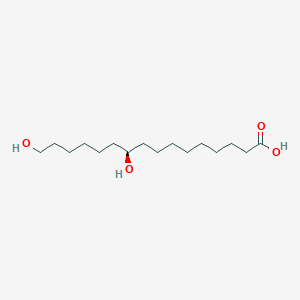

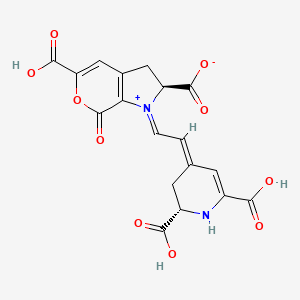

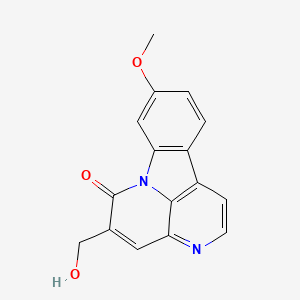

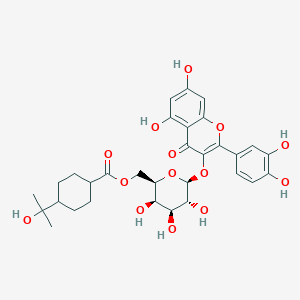

Valproyl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, valproyl-CoA is considered to be a fatty ester lipid molecule. Valproyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Valproyl-CoA has been primarily detected in urine. Within the cell, valproyl-CoA is primarily located in the cytoplasm.

Applications De Recherche Scientifique

1. Impact on Hepatic Metabolism

Valproyl-CoA, a metabolite of valproic acid, significantly influences hepatic carbohydrate and lipid metabolism. Becker and Harris (1983) found that valproic acid inhibits lactate gluconeogenesis, fatty acid oxidation, and synthesis in isolated hepatocytes. They noted an accumulation of valproyl-CoA and suggested that this or the sequestration of CoA could inhibit metabolic processes (Becker & Harris, 1983).

2. Interference with Biotinidase and 3-Methylcrotonyl-CoA Carboxylase

Luis et al. (2012) explored valproate's effect on the leucine pathway, finding that valproyl-CoA inhibits 3-methylcrotonyl-CoA carboxylase (3MCC). This interference, along with inhibition of biotinidase, could contribute to the skin rash and hair loss reported in patients treated with valproate (Luis et al., 2012).

3. Modulation of Liver Coenzyme A Metabolism

A study by Thurston and Hauhart (1992) demonstrated that co-treatment with pantothenate and carnitine could mitigate some adverse effects of valproic acid in developing mice, particularly concerning CoA and acetyl CoA levels in the liver. This supports the theory of CoA depletion due to valproyl-CoA accumulation as a mechanism for valproate inhibition of β-oxidation and other enzymic reactions (Thurston & Hauhart, 1992).

4. Inhibition of Succinate:CoA Ligases

The study by Luis et al. (2014) revealed that valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases, impacting mitochondrial function and possibly contributing to liver failure associated with valproate therapy (Luis et al., 2014).

5. Potential Role in Epileptic Activity

Friel (1990) proposed that valproyl-CoA might accumulate in the brain from fatty acid turnover processes, contributing to valproate's antiepileptic activity by stimulating Na+, K+-ATPase activity in conditions of low brain ATP concentration (Friel, 1990).

6. Influence on N-Acetylglutamate Synthase Activity

Aires et al. (2011) investigated the effect of valproyl-CoA on N-acetylglutamate synthase (NAGS), an enzyme vital for the urea cycle. They found that VP-CoA is a stronger inhibitor of NAGS than valproic acid itself, potentially explaining hyperammonemia observed in patients under VPA treatment (Aires et al., 2011).

7. Role in Branched-Chain Amino Acid Oxidation

The research by Luis et al. (2011) indicated that valproyl-CoA inhibits the activity of isovaleryl-CoA dehydrogenase and short branched-chain acyl-CoA dehydrogenase, key enzymes in the branched-chain amino acid oxidation pathway. This provides insight into valproate's effects on amino acid metabolism (Luis et al., 2011).

Propriétés

Nom du produit |

Valproyl-CoA |

|---|---|

Formule moléculaire |

C29H50N7O17P3S |

Poids moléculaire |

893.7 g/mol |

Nom IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-propylpentanethioate |

InChI |

InChI=1S/C29H50N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,38-39H,5-14H2,1-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,21-,22-,23?,27-/m1/s1 |

Clé InChI |

UCIOSJWVYJWBEO-XJJJFWNASA-N |

SMILES isomérique |

CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Description physique |

Solid |

Synonymes |

coenzyme A, valproyl- valproyl-CoA valproyl-coenzyme A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)